molecular formula C23H24BrNO5 B5028717 2-Phenylethyl 4-(2-bromo-4,5-dimethoxyphenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate

2-Phenylethyl 4-(2-bromo-4,5-dimethoxyphenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate

Cat. No.: B5028717
M. Wt: 474.3 g/mol
InChI Key: WNUCKVZOWCTAHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the tetrahydropyridine carboxylate family, characterized by a six-membered nitrogen-containing ring with substituents that influence its physicochemical and biological properties. Key structural features include:

  • A 2-phenylethyl ester group at position 2.
  • A 2-bromo-4,5-dimethoxyphenyl substituent at position 3.
  • A methyl group at position 2 and a ketone at position 4.

Properties

IUPAC Name

2-phenylethyl 4-(2-bromo-4,5-dimethoxyphenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyridine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24BrNO5/c1-14-22(23(27)30-10-9-15-7-5-4-6-8-15)17(12-21(26)25-14)16-11-19(28-2)20(29-3)13-18(16)24/h4-8,11,13,17H,9-10,12H2,1-3H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNUCKVZOWCTAHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(CC(=O)N1)C2=CC(=C(C=C2Br)OC)OC)C(=O)OCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24BrNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenylethyl 4-(2-bromo-4,5-dimethoxyphenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 2-unsubstituted imidazole N-oxide with an aldehyde and Meldrum’s acid, followed by hydrolysis and decarboxylation . The reaction conditions often require refluxing in aqueous HCl to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated chromatography systems and high-performance liquid chromatography (HPLC) ensures the purity of the final product . The reagents and solvents used are typically purchased from commercial sources and used without further purification.

Chemical Reactions Analysis

Types of Reactions

2-Phenylethyl 4-(2-bromo-4,5-dimethoxyphenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the bromine atom, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Nucleophiles: Sodium methoxide, potassium tert-butoxide

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can result in the replacement of the bromine atom with other functional groups.

Scientific Research Applications

2-Phenylethyl 4-(2-bromo-4,5-dimethoxyphenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Phenylethyl 4-(2-bromo-4,5-dimethoxyphenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate involves its interaction with molecular targets in the central nervous system. It is believed to modulate the release of monoamine neurotransmitters such as noradrenaline, dopamine, and serotonin . This modulation can lead to improved mood and cognitive function, making it a potential candidate for the treatment of depression.

Comparison with Similar Compounds

Structural Analogues in the Tetrahydropyridine Carboxylate Family

The following table summarizes key structural and functional differences:

Compound Name Substituents (Positions) Molecular Weight (g/mol) Notable Features
Target Compound 2-Phenylethyl (3), 2-Bromo-4,5-OMe (4) ~495.3* Bromine enhances electrophilicity; bulky ester may reduce solubility
Methyl (S)-6-oxo-2-phenyl-5-(thiophen-3-yl)-1-tosyl-1,4,5,6-tetrahydropyridine-3-carboxylate () Methyl (3), Tosyl (1), Thiophene (5) ~529.6 Tosyl group improves stability; thiophene enables π-π interactions
Ethyl 7-methyl-3-oxo-5-phenyl-2-(2,4,6-trimethoxybenzylidene)-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate () Ethyl (6), Trimethoxybenzylidene (2) ~563.6 Benzylidene moiety enhances planarity; trimethoxy groups increase lipophilicity

*Calculated based on formula.

Functional and Reactivity Differences

  • Electrophilic Reactivity : The bromine atom in the target compound facilitates nucleophilic substitution reactions, unlike methoxy or thiophenyl groups in analogs .
  • Crystallographic Behavior: Analogs like the compound in exhibit well-defined crystal structures (monoclinic, space group P2₁/c), suggesting that the target compound may also form stable crystals under similar conditions .

Research Findings and Implications

  • Biological Activity : While biological data for the target compound are absent in the evidence, analogs with bromine or bulky esters (e.g., ) show activity in kinase inhibition and antimicrobial assays .
  • Spectroscopic Data : The compound in exhibits distinct ¹H NMR signals for aromatic protons (δ 7.2–7.4 ppm) and carbonyl groups (δ 170–175 ppm), which can guide characterization of the target compound .

Biological Activity

2-Phenylethyl 4-(2-bromo-4,5-dimethoxyphenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound belongs to the class of dihydropyridinone derivatives and is characterized by the following structural formula:

C23H24BrNO5\text{C}_{23}\text{H}_{24}\text{Br}\text{N}\text{O}_5

The biological activity of this compound is primarily linked to its interaction with neurotransmitter systems in the central nervous system. It is believed to modulate the release of monoamine neurotransmitters such as noradrenaline, dopamine, and serotonin. This modulation may contribute to its antidepressant-like effects and neuroprotective properties.

Antidepressant Effects

Research indicates that compounds similar in structure to this compound exhibit significant antidepressant activity. For instance, studies have shown that derivatives of phenylethylamines can enhance serotonergic neurotransmission and exhibit neuroprotective effects against stress-induced cell injury in models such as rat adrenal pheochromocytoma (PC12) cells .

Neuroprotective Activity

The neuroprotective properties have been evaluated through various in vitro assays. One study demonstrated that certain derivatives exhibited protective activities against corticosterone-induced injury in PC12 cells at concentrations ranging from 5 to 40 µM, with significant results (p < 0.001) observed for specific compounds . This suggests that the compound may also play a role in protecting neuronal health under stress conditions.

Case Studies

  • Neuroprotection in PC12 Cells : A study assessed the neuroprotective effects of related compounds on PC12 cells subjected to corticosterone treatment. The results indicated that these compounds significantly reduced cell death and oxidative stress markers .
  • Antidepressant-like Behavior : In animal models, compounds with similar structures have been shown to produce antidepressant-like behaviors in forced swim tests and tail suspension tests, indicating potential efficacy in treating depression.

Data Table: Summary of Biological Activities

Activity Description Reference
Antidepressant EffectsModulates neurotransmitter release; enhances serotonergic activity
Neuroprotective EffectsProtects against corticosterone-induced cell injury in PC12 cells
Cell ViabilitySignificant increase in cell viability at concentrations of 5 to 40 µM

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of 2-phenylethyl-substituted tetrahydropyridine derivatives?

  • Methodological Answer : Synthesis optimization requires attention to:

  • Solvent selection : Polar aprotic solvents (e.g., DMF, THF) enhance nucleophilic substitution at the bromine site .
  • Catalyst choice : Palladium-based catalysts improve coupling reactions involving the 2-bromo-4,5-dimethoxyphenyl moiety.
  • Temperature control : Maintain 60–80°C to prevent decomposition of the 6-oxo-tetrahydropyridine ring .
  • Protecting groups : Use tert-butyloxycarbonyl (Boc) for the secondary amine in the tetrahydropyridine core to avoid side reactions .

Q. How can structural ambiguities in this compound be resolved using spectroscopic techniques?

  • Methodological Answer : Combine multiple techniques:

  • NMR : Assign signals using 2D-COSY and HSQC to differentiate overlapping protons in the tetrahydropyridine and dimethoxyphenyl groups .
  • IR spectroscopy : Confirm the carbonyl (C=O) stretch at ~1680–1700 cm⁻¹ and bromine-related vibrations at 500–600 cm⁻¹ .
  • X-ray crystallography : Resolve stereochemical uncertainties in the tetrahydropyridine ring using single-crystal diffraction .

Q. What stability challenges arise during storage, and how can they be mitigated?

  • Methodological Answer :

  • Light sensitivity : The bromophenyl group degrades under UV light; store in amber vials at –20°C .
  • Hydrolysis risk : The ester linkage is prone to hydrolysis in aqueous environments. Use anhydrous solvents and desiccants during handling .

Advanced Research Questions

Q. How does the bromine substituent influence the compound’s reactivity in cross-coupling reactions?

  • Methodological Answer :

  • Buchwald–Hartwig amination : The 2-bromo group acts as a directing site for palladium-catalyzed C–N bond formation, enabling functionalization with amines or heterocycles .
  • Suzuki–Miyaura coupling : Replace bromine with aryl/heteroaryl boronic acids to diversify the dimethoxyphenyl moiety. Optimize ligand systems (e.g., SPhos) for high yields .
  • Side reactions : Bromine may undergo elimination under strong bases; monitor via LC-MS to detect dehalogenated byproducts .

Q. What strategies are effective for analyzing conflicting bioactivity data across studies?

  • Methodological Answer :

  • Assay standardization : Normalize cytotoxicity data using reference compounds (e.g., doxorubicin) to account for variability in cell lines .
  • Metabolite profiling : Use HPLC-MS to identify degradation products that may skew bioactivity results .
  • Docking studies : Resolve discrepancies in receptor-binding predictions by comparing molecular dynamics simulations with experimental IC₅₀ values .

Q. How can computational chemistry predict the compound’s interaction with biological targets?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify nucleophilic/electrophilic regions on the tetrahydropyridine ring .
  • Molecular docking : Use AutoDock Vina to model interactions with kinases or GPCRs, focusing on hydrogen bonding with the 6-oxo group .
  • ADMET prediction : Apply QSAR models to estimate bioavailability and blood-brain barrier penetration .

Q. What experimental approaches validate the compound’s mechanism of action in enzymatic assays?

  • Methodological Answer :

  • Enzyme inhibition kinetics : Perform Michaelis-Menten analysis to determine inhibition constants (Kᵢ) for target enzymes (e.g., cyclooxygenase-2) .
  • Isothermal titration calorimetry (ITC) : Measure binding thermodynamics between the compound and active sites .
  • Fluorescence quenching : Track conformational changes in enzymes using tryptophan fluorescence upon compound binding .

Data Contradiction Analysis

Q. How to address inconsistencies in reported solubility values for this compound?

  • Methodological Answer :

  • Solvent polarity : Test solubility in DMSO, ethanol, and phosphate buffers to identify polarity-dependent trends .
  • Aggregation studies : Use dynamic light scattering (DLS) to detect nanoparticle formation, which may falsely reduce measured solubility .
  • Temperature gradients : Compare solubility at 25°C vs. 37°C to assess thermodynamic stability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.